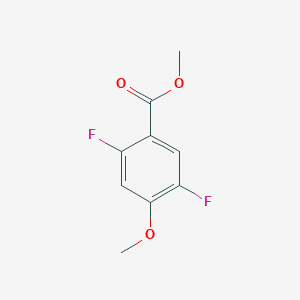

Methyl 2,5-difluoro-4-methoxybenzoate

Descripción general

Descripción

“Methyl 2,5-difluoro-4-methoxybenzoate” is an organic compound that belongs to the family of benzoic acid derivatives. It is a yellow crystalline powder with a molecular formula of C9H7F2O3 and a molecular weight of 212.15 g/mol .

Molecular Structure Analysis

The molecular structure of “Methyl 2,5-difluoro-4-methoxybenzoate” includes a combination of functional groups including a methoxy (-OCH3) and two fluorine (F) atoms. The InChI code for this compound is 1S/C9H8F2O3/c1-13-8-3-5 (9 (12)14-2)6 (10)4-7 (8)11/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 2,5-difluoro-4-methoxybenzoate” is a colorless to yellow liquid . The molecular weight of this compound is 202.15 .Aplicaciones Científicas De Investigación

Photostabilization and Interaction with Singlet Molecular Oxygen

- Study 1: A study by Soltermann et al. (1995) in the field of photostabilization examined compounds including methyl 2-methoxybenzoate. They found these compounds effective in quenching singlet molecular oxygen, suggesting their potential use in protecting materials from oxygen-mediated degradation Soltermann et al., 1995.

Thermochemical Properties

- Study 2: Flores et al. (2019) conducted both experimental and computational analyses on methyl 2- and 4-methoxybenzoates, revealing insights into their structural and thermochemical properties. This research is crucial for understanding the stability and reactivity of these compounds in various applications Flores et al., 2019.

Synthesis and Purity Assessment

- Study 3 & 4: Research by Chen Bing-he (2008) and Wang Yu (2008) involved the synthesis of methyl 4-bromo-2-methoxybenzoate and 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, respectively. These studies highlight the methods to achieve high purity and yield in the synthesis of these compounds, which is critical for their application in more complex chemical processes Chen Bing-he, 2008; Wang Yu, 2008.

Photophysical Behavior

- Study 5: A 2019 study by Santra et al. focused on the photophysical behavior of DFHBI derivatives, including a methoxy-substituted molecule. This research is important for understanding how these compounds behave under different light conditions, which is essential in fields like photochemistry and materials science Santra et al., 2019.

Metabolism in Microorganisms

- Study 6 & 7: Donnelly and Dagley (1980) and Stupperich and Konle (1993) investigated the metabolism of methoxybenzoates, including derivatives similar to methyl 2,5-difluoro-4-methoxybenzoate, in microorganisms. This research is relevant for understanding the environmental impact and biodegradation processes of these compounds Donnelly and Dagley, 1980; Stupperich and Konle, 1993.

Cosmetics and Food Preservation

- Study 8: Sharfalddin et al. (2020) examined methyl 4-hydroxybenzoate, a compound related to methyl 2,5-difluoro-4-methoxybenzoate, and its use in cosmetics and as a food preservative. The study highlights the importance of understanding the molecular structure and interactions for the safe and effective use of these compounds in consumer products Sharfalddin et al., 2020.

Safety And Hazards

The safety information available indicates that “Methyl 2,5-difluoro-4-methoxybenzoate” may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 2,5-difluoro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMWFDNTWXTIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-difluoro-4-methoxybenzoate | |

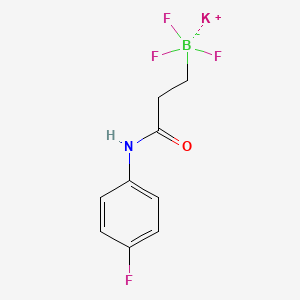

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

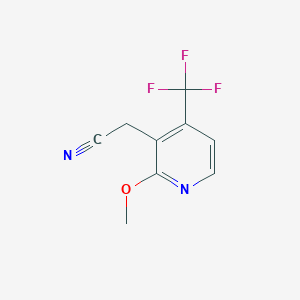

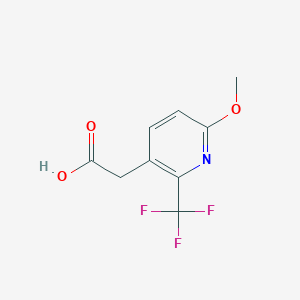

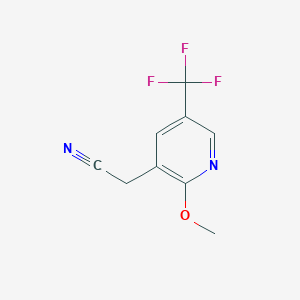

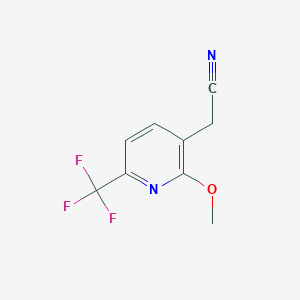

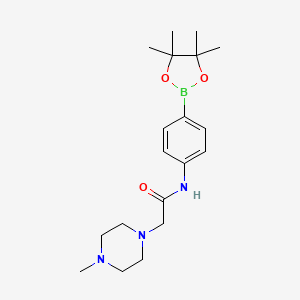

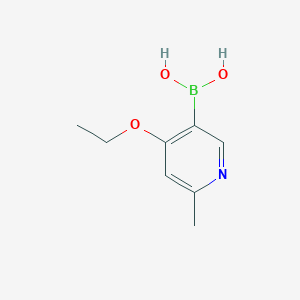

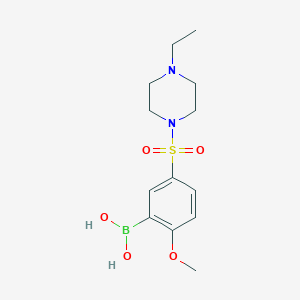

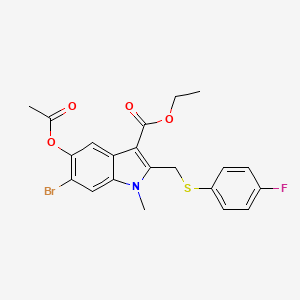

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.